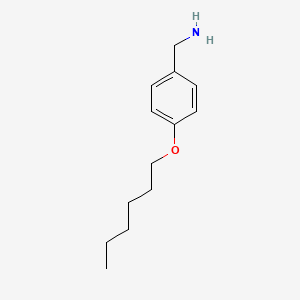

4-Hexyloxybenzylamine

Descripción

4-Hexyloxybenzylamine (CAS: 4950-91-8; alternative CAS: 376640-08-3, likely due to reporting discrepancies) is a benzylamine derivative with a hexyloxy substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₂₁NO (molecular weight: 207.3 g/mol), distinguishing it from structurally similar aniline derivatives. This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science research, particularly in the synthesis of triazolone derivatives and liquid crystal precursors.

Propiedades

IUPAC Name |

(4-hexoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9H,2-5,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNSGHYWIIECBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627566 | |

| Record name | 1-[4-(Hexyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4950-91-8 | |

| Record name | 1-[4-(Hexyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogues

Key Differences:

Functional Groups :

- This compound contains a benzylamine core, whereas 4-Hexyloxyaniline is an aniline derivative. This distinction impacts reactivity; benzylamines are more nucleophilic due to the electron-donating methylene group.

- 4-Hydroxybenzoic acid lacks an amine group but includes a carboxylic acid, making it acidic and suitable for esterification.

Applications: this compound derivatives are critical in liquid crystal synthesis (e.g., 4'-Hexyloxybenzylidene-4-cyanoaniline), while 4-Hydroxybenzoic acid is used in food preservation and polymer production. The hydrochloride salt 4-(4-Methylphenoxy)benzylamine HCl is tailored for enhanced solubility in polar solvents, ideal for pharmaceutical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.